KU-32

Description

Properties

IUPAC Name |

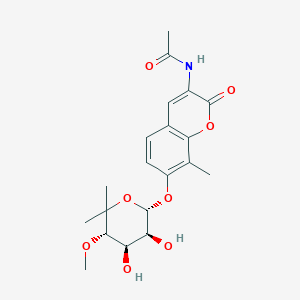

N-[7-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO8/c1-9-13(27-19-15(24)14(23)17(26-5)20(3,4)29-19)7-6-11-8-12(21-10(2)22)18(25)28-16(9)11/h6-8,14-15,17,19,23-24H,1-5H3,(H,21,22)/t14-,15+,17+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJAWXHNSLFJNTM-YEWFCNIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C(=C2)NC(=O)C)OC3C(C(C(C(O3)(C)C)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1OC(=O)C(=C2)NC(=O)C)O[C@@H]3[C@H]([C@H]([C@@H](C(O3)(C)C)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of KU-32

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular mechanism of KU-32, a novel heat shock protein 90 (Hsp90) modulator. It details its primary interactions, downstream signaling effects, and the experimental basis for these findings, tailored for an audience in biomedical research and pharmaceutical development.

Introduction: this compound, a Novel Hsp90 Modulator

This compound is a synthetic, novobiocin-based small molecule developed as a C-terminal inhibitor of the 90-kDa heat shock protein (Hsp90).[1][2][3] Hsp90 is a highly abundant and essential molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins, many of which are critical signaling proteins involved in cell proliferation, survival, and stress responses.[4] Unlike many Hsp90 inhibitors that target the N-terminal ATP-binding domain, this compound interacts with the less-explored C-terminal ATP-binding site.[1][3] Initially investigated for its potential in treating diabetic peripheral neuropathy, this compound has demonstrated significant neuroprotective effects in preclinical models.[1][5][6] Its mechanism, however, is more complex than simple enzyme inhibition, involving allosteric modulation of the Hsp90 chaperone cycle and a critical dependence on the co-chaperone Hsp70.[5][7][8]

Core Mechanism of Action: Allosteric Modulation of Hsp90

The primary molecular target of this compound is the C-terminal domain (CTD) of Hsp90.[1][7] While its parent compound, novobiocin, weakly binds to this site and inhibits Hsp90 function, this compound exhibits a distinct and nuanced mechanism.[4][7]

2.1 Binding and Conformational Changes: Studies have shown that this compound and novobiocin, despite their structural similarity, induce opposite conformational changes in Hsp90 upon binding to the C-terminal domain.[7] In vitro and in silico analyses indicate that this compound binding promotes a global structural shift in Hsp90, leading to the formation of a "partially closed" intermediate state.[7] This conformational change allosterically modulates the N-terminal domain (NTD), which is responsible for the chaperone's primary ATPase activity.[7]

2.2 Stimulation of ATPase Activity and Hsp70 Induction: Contrary to typical Hsp90 inhibitors, this compound binding paradoxically stimulates the chaperone's function. The "partially closed" conformation selectively binds ATP at the N-terminal domain with higher affinity, leading to an increase in Hsp90's ATPase activity.[7] This activation of the chaperone cycle is believed to trigger the Heat Shock Response (HSR), a cellular defense mechanism against proteotoxic stress. A key outcome of the HSR is the transcriptional upregulation of other heat shock proteins, most notably Hsp70.[1][5] In cellular models such as MCF7 breast cancer cells, treatment with this compound at nanomolar concentrations leads to a significant increase in the expression of Hsp70.[1]

2.3 Hsp70-Dependence: The therapeutic effects of this compound, particularly its neuroprotective actions, are critically dependent on the induction of Hsp70.[5][8] Studies using Hsp70 knockout mice demonstrated that this compound was unable to reverse the clinical signs of diabetic peripheral neuropathy in the absence of Hsp70.[5] This suggests that while this compound's direct target is Hsp90, its beneficial downstream effects are primarily mediated by the subsequent upregulation and activity of Hsp70.

Downstream Cellular Effects and Therapeutic Implications

The unique modulatory action of this compound leads to several significant downstream cellular effects, positioning it as a promising therapeutic for neurodegenerative conditions.

3.1 Neuroprotection and Reversal of Diabetic Neuropathy: this compound protects against glucose-induced neuronal cell death and has been shown to reverse multiple indices of diabetic peripheral neuropathy in rodent models, including sensory hypoalgesia, nerve conduction velocity deficits, and loss of intra-epidermal nerve fiber density.[1][5] This neuroprotective effect is directly linked to its ability to induce Hsp70.[5][8]

3.2 Enhancement of Mitochondrial Bioenergetics: A key mechanism underlying this compound's neuroprotective capacity is the improvement of mitochondrial function.[5][8] In models of both type 1 and type 2 diabetes, this compound therapy improved mitochondrial bioenergetics in sensory neurons, an effect that correlated tightly with the reversal of neuropathy.[8] This enhancement of mitochondrial health is also Hsp70-dependent.[8] Further mechanistic studies suggest this compound may achieve this by inhibiting pyruvate dehydrogenase kinase (PDHK) and activating Complex I of the mitochondrial electron transport chain, thereby preventing amyloid-beta-induced superoxide formation.[1]

3.3 Effects on Pancreatic Islet Cells: In addition to its neuronal effects, this compound has been shown to be safe for human pancreatic islets in vitro.[5][6] It can improve islet cell viability by blocking apoptosis and has been observed to increase glucose-stimulated insulin secretion in perifusion experiments.[3][6] However, these protective in vitro effects did not translate to significant changes in in vivo metabolic parameters in diabetic mice, suggesting its primary therapeutic potential lies in treating complications like neuropathy rather than glycemic control itself.[6]

3.4 Divergence from Typical Hsp90 Inhibitors: A critical distinction for drug development professionals is this compound's limited effect on Hsp90 client protein degradation.[1] While traditional Hsp90 inhibitors cause the destabilization and degradation of oncogenic clients like Akt, this compound induces only minimal degradation of these proteins.[1] This property separates its cytoprotective, Hsp70-inducing mechanism from the cytotoxic, client-depleting mechanism sought in oncology, highlighting its specialized therapeutic profile.

Quantitative Data Summary

The following table summarizes key quantitative data from preclinical studies of this compound.

| Parameter | Experimental System | Concentration / Dose | Result | Reference |

| Hsp70 Induction | MCF7 Cells | 10 nM (24h) | Significant increase in Hsp70 expression | [1] |

| Client Protein Effect | MCF7 Cells | 5 µM (24h) | ~35% decrease in Akt protein levels | [1] |

| In Vivo Neuropathy | BKS-db/db Mice | 20 mg/kg (i.p., weekly, 10 wks) | Reversal of sensory deficits | [1][9] |

| In Vivo Neuropathy | Lepr db Mice | N/A (weekly, 8 wks) | Reversal of diabetic peripheral neuropathy | [5] |

| Islet Cell Viability | Human Islets | 8-point dose curve (24h) | No toxicity observed via alamarBlue assay | [6][9] |

Key Experimental Protocols

5.1 Western Blot Analysis for Hsp70 and Akt Expression

-

Cell Culture and Treatment: Human MCF7 breast cancer cells are cultured under standard conditions. Cells are treated with specified concentrations of this compound (e.g., 10 nM to 5 µM) or vehicle control for 24 hours.[1]

-

Lysis and Protein Quantification: Following treatment, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration of the resulting lysates is determined using a BCA protein assay.

-

SDS-PAGE and Immunoblotting: Equal amounts of protein (e.g., 20-30 µg) per sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for Hsp70, Akt, and a loading control (e.g., β-actin). Following washes, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate. Band intensities are captured via a digital imaging system and quantified using densitometry software. Target protein band intensities are normalized to the corresponding β-actin band intensity to correct for loading differences.[1]

5.2 Human Islet Viability (alamarBlue) Assay

-

Islet Culture and Treatment: Isolated human pancreatic islets are placed into 96-well plates. They are cultured in DMEM:F12 media containing either low (5 mM) or high (17.5 mM) glucose. An 8-point dose range of this compound is added to the appropriate wells.[9]

-

Incubation: The plates are incubated overnight (approximately 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.[9]

-

Viability Assessment: After the incubation period, alamarBlue® reagent is added directly to each well to achieve a final concentration of 10%. The plates are then incubated for a further 4-6 hours.

-

Data Acquisition: The fluorescence or absorbance of each well is measured using a plate reader according to the manufacturer's instructions. The resulting values are proportional to the number of viable, metabolically active cells.

Conclusion

This compound represents a novel class of Hsp90-targeting compounds that functions as an allosteric modulator rather than a direct inhibitor. Its mechanism of action is distinguished by its C-terminal binding, subsequent stimulation of the Hsp90 ATPase cycle, and a crucial, downstream-mediating role for Hsp70. This unique profile, which favors cytoprotection and mitochondrial enhancement over client protein degradation, makes this compound a compelling candidate for treating neurodegenerative diseases like diabetic peripheral neuropathy, where cellular resilience is paramount. Further research should continue to elucidate the precise interactions between Hsp70 and mitochondrial targets to fully leverage this therapeutic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novobiocin and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Novel Drug for Diabetic Neuropathy, Is Safe for Human Islets and Improves In Vitro Insulin Secretion and Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a novel drug for diabetic neuropathy, is safe for human islets and improves in vitro insulin secretion and viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stimulation of heat shock protein 90 chaperone function through binding of a novobiocin analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Heat shock protein 70 is necessary to improve mitochondrial bioenergetics and reverse diabetic sensory neuropathy following this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

KU-32: An In-Depth Technical Guide to a C-Terminal Hsp90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

KU-32 is a novel, novobiocin-based small molecule that functions as a C-terminal inhibitor of Heat shock protein 90 (Hsp90).[1][2] Hsp90 is a highly conserved molecular chaperone crucial for the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are integral to cell signaling, proliferation, and survival.[3][4] Unlike N-terminal Hsp90 inhibitors, which have faced challenges in clinical development due to the induction of a pro-survival heat shock response (HSR), some C-terminal inhibitors like this compound exhibit a unique pharmacological profile.[5][6]

This compound has garnered significant interest for its neuroprotective properties, particularly in the context of diabetic peripheral neuropathy.[1][7] Its mechanism of action is primarily attributed to the induction of Heat shock protein 70 (Hsp70), a key player in cellular stress resistance, without causing significant degradation of Hsp90 client proteins.[6][7] This guide provides a comprehensive technical overview of this compound, including its biochemical properties, effects on signaling pathways, and detailed experimental protocols for its characterization.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | N-(7-((2R,3R,4S,5R)-3,4-dihydroxy-5-methoxy-6,6-dimethyl-tetrahydro-2H-pyran-2-yloxy)-8-methyl-2-oxo-2H-chromen-3-yl)acetamide | [8] |

| CAS Number | 956498-70-7 | [8] |

| Molecular Formula | C20H25NO8 | [8] |

| Molecular Weight | 407.42 g/mol | [8] |

| Solubility | Soluble in DMSO | [8] |

Quantitative Data

Binding Affinity and ATPase Activity

This compound binds to the C-terminal domain of Hsp90.[2][9] Interestingly, unlike many Hsp90 inhibitors, this compound has been shown to stimulate the ATPase activity of Hsp90.[2][10] This suggests an allosteric modulation of the N-terminal ATPase domain upon C-terminal binding.[2]

| Parameter | Value | Conditions | Reference |

| Hsp90 Binding (Kd) | Not explicitly found | - | - |

| Hsp90-KU-32 complex binding to ADP (Kd) | 10 µM | Isothermal Titration Calorimetry | [3][9] |

| ATP binding to Hsp90-KU-32-ADP complex (Affinity) | ~7 times higher than ATP to Hsp90 alone | Isothermal Titration Calorimetry | [3][9] |

| Hsp90 ATPase Activity Change | ~69% increase | 1:1 molar ratio (Hsp90 monomer:this compound) | [9] |

| Hsp90 ATPase Activity Change | ~35% increase | 90 µM this compound | [9][10] |

Effects on Hsp70 Induction and Client Proteins

A hallmark of this compound's mechanism is the potent induction of Hsp70, which is believed to be central to its neuroprotective effects.[6][7] In contrast to many N-terminal inhibitors, this compound is a poor inducer of Hsp90 client protein degradation.

| Effect | Observation | Quantitative Data | Reference |

| Hsp70 Induction | Potent induction of Hsp70 expression. | Specific dose-response data for protein levels not found in the provided search results. A 10 nM concentration was noted to increase Hsp70 in one study.[11] | [6] |

| Akt Degradation | Poor inducer of Akt degradation. | Quantitative dose-response data not available in the provided search results. | - |

| Raf-1 Degradation | Poor inducer of Raf-1 degradation. | Quantitative dose-response data not available in the provided search results. | - |

| Other Client Proteins | Generally does not cause significant degradation. | Quantitative data for a broad range of clients is not available in the provided search results. | - |

Signaling Pathways and Mechanisms of Action

The Hsp90 Chaperone Cycle and this compound's Impact

The Hsp90 chaperone cycle is a dynamic process involving ATP binding and hydrolysis, which drives conformational changes necessary for client protein maturation.[1][4] this compound, by binding to the C-terminus, allosterically modulates this cycle.

Heat Shock Response (HSR) Induction

A primary consequence of Hsp90 inhibition is the activation of the Heat Shock Response (HSR). This is mediated by the release and activation of Heat Shock Factor 1 (HSF1), which upregulates the expression of heat shock proteins, most notably Hsp70.

Downstream Signaling Pathways

Hsp90 inhibition can impact multiple signaling pathways critical for cell survival and proliferation by destabilizing key client proteins. While this compound is a poor inducer of client protein degradation, understanding these pathways is crucial for evaluating any Hsp90 inhibitor. The PI3K/AKT and RAF/MEK/ERK pathways are two of the most prominent.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize this compound and other Hsp90 inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

-

Cells of interest (e.g., neuronal cell line, cancer cell line)

-

96-well cell culture plates

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value if applicable.

Western Blot Analysis for Hsp70 Induction and Client Protein Levels

This protocol is used to quantify changes in protein levels of Hsp70 and Hsp90 client proteins like Akt upon this compound treatment.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Hsp70, anti-Akt, anti-phospho-Akt, anti-Raf-1, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, then boil for 5 minutes.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate with primary antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

-

-

Detection: Add ECL substrate and visualize bands using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control.

Hsp90 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Hsp90 in the presence of this compound. A common method is the pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled assay.[9]

Materials:

-

Purified Hsp90 protein

-

This compound

-

Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl2)

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.

-

Hsp90 and Inhibitor: Add purified Hsp90 and the desired concentration of this compound to the reaction mixture and incubate.

-

Initiate Reaction: Start the reaction by adding ATP.

-

Measure Absorbance: Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time.

-

Calculate Rate: The rate of ATP hydrolysis is proportional to the rate of NADH oxidation. Calculate the ATPase activity and compare the rates between this compound treated and untreated samples.

Experimental Workflow Visualization

Conclusion

This compound represents a distinct class of Hsp90 modulators with a unique mechanism of action that differentiates it from classical N-terminal inhibitors. Its ability to potently induce the neuroprotective Hsp70 protein without causing widespread degradation of Hsp90 client proteins makes it a compelling candidate for therapeutic development, particularly in the field of neurodegenerative diseases like diabetic neuropathy. The data and protocols presented in this guide provide a framework for the continued investigation and characterization of this compound and other novel C-terminal Hsp90 inhibitors. Further research to obtain more extensive quantitative data on its effects on a wider range of client proteins and in various cellular models will be crucial for a complete understanding of its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Stimulation of heat shock protein 90 chaperone function through binding of a novobiocin analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Old and New Approaches to Target the Hsp90 Chaperone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of expression of the HSP70 protein family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]

- 6. The Role and Therapeutic Potential of Hsp90, Hsp70, and Smaller Heat Shock Proteins in Peripheral and Central Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heat shock protein 70 is necessary to improve mitochondrial bioenergetics and reverse diabetic sensory neuropathy following this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Analysis of Hsp90-Client Interactions Reveals Principles of Substrate Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. web.iitd.ac.in [web.iitd.ac.in]

- 11. researchgate.net [researchgate.net]

The Hsp90 Modulator KU-32: A Technical Overview of its Hsp70-Inducing and Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

KU-32 is a novel, novobiocin-based small molecule that has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of neurodegenerative diseases. As a C-terminal inhibitor of Heat Shock Protein 90 (Hsp90), this compound distinguishes itself from many N-terminal inhibitors by its ability to induce the expression of the cytoprotective chaperone, Heat Shock Protein 70 (Hsp70), in a cell-type-dependent manner. This induction of Hsp70 is intrinsically linked to its neuroprotective effects, especially in the context of diabetic peripheral neuropathy. This technical guide provides an in-depth analysis of the mechanism of action of this compound, a summary of the available quantitative data, detailed experimental protocols for its study, and visualizations of the key signaling pathways and workflows.

Mechanism of Action

This compound functions as a modulator of the Hsp90 chaperone machinery by binding to the C-terminal ATP-binding pocket of Hsp90. This interaction disrupts the chaperone's normal function, leading to the dissociation and activation of Heat Shock Factor 1 (HSF1). Activated HSF1 then translocates to the nucleus, where it binds to heat shock elements (HSEs) in the promoter regions of heat shock genes, most notably HSPA1A, which encodes Hsp70. The subsequent upregulation of Hsp70 protein levels is a key mediator of the cytoprotective effects of this compound.

The induced Hsp70 plays a crucial role in cellular proteostasis by assisting in the refolding of misfolded proteins, preventing protein aggregation, and facilitating the degradation of damaged proteins. In the context of neurodegenerative conditions such as diabetic peripheral neuropathy, the neuroprotective effects of this compound have been shown to be Hsp70-dependent. Studies using Hsp70 knockout mice have demonstrated that in the absence of Hsp70, this compound is unable to reverse the clinical and pathological signs of neuropathy.

Interestingly, the Hsp70-inducing effect of this compound is not universal across all cell types. For instance, in primary rat cortical neurons, this compound has been shown to exert neuroprotective effects against amyloid-beta-induced toxicity without a corresponding increase in Hsp70 levels. This suggests the existence of alternative or parallel mechanisms of action, potentially involving the inhibition of pyruvate dehydrogenase kinase 1 (PDHK1) and the subsequent improvement of mitochondrial function.

Quantitative Data Summary

The following tables summarize the available quantitative and semi-quantitative data on the effects of this compound on Hsp70 induction and its neuroprotective and cytoprotective activities.

Table 1: Effect of this compound on Hsp70 Protein Levels

| Cell Type | This compound Concentration | Treatment Duration | Method of Detection | Result |

| Primary Rat Cortical Neurons | 5 nM - 10 µM | 24 hours | Western Blot | No significant change in Hsp70 levels observed. |

| Myelinated Mouse SC-DRG Neuron Co-cultures | 1 µM | Overnight | Not specified, but correlated with protection | Increased Hsp70 levels.[1] |

| Human Islets | Not specified | 24 hours | Not specified | No increase in Hsp70 observed.[2] |

Table 2: Neuroprotective and Cytoprotective Effects of this compound

| Model System | Insult | This compound Concentration | Outcome Measure | Result |

| Human Islets in Culture | Culture-induced stress | 1 µM | Cell Viability (Apoptosis vs. Necrosis) | 25% less cell death over 3 days, primarily through inhibition of apoptosis.[2] |

| Myelinated Mouse SC-DRG Neuron Co-cultures | Neuregulin-1 (NRG1) | 1 µM | Myelin Segment Area and Internode Length | Prevented NRG1-induced demyelination in an Hsp70-dependent manner.[1] |

| Rodent Model of Diabetic Peripheral Neuropathy | Diabetes (Streptozotocin-induced or genetic) | Not specified in abstracts | Clinical indices (thermal hypoalgesia, mechanical sensitivity) | Reversal of multiple clinical indicators of diabetic neuropathy.[2] |

Experimental Protocols

Assessment of Hsp70 Induction by Western Blot

This protocol describes the detection and semi-quantification of Hsp70 protein levels in cell lysates following treatment with this compound.

a. Cell Culture and Treatment:

-

Plate cells (e.g., SH-SY5Y neuroblastoma cells or primary dorsal root ganglion neurons) in appropriate culture vessels and allow them to adhere and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 24 hours).

b. Cell Lysis and Protein Quantification:

-

Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

c. SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Denature the protein samples by boiling in Laemmli sample buffer for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for inducible Hsp70 (e.g., rabbit anti-Hsp70) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

To ensure equal loading, strip the membrane and re-probe with an antibody for a housekeeping protein such as β-actin or GAPDH.

d. Densitometric Analysis:

-

Quantify the band intensities of Hsp70 and the loading control using image analysis software (e.g., ImageJ).

-

Normalize the Hsp70 band intensity to the corresponding loading control band intensity for each sample.

-

Express the results as a fold change relative to the vehicle-treated control.

Cell Viability Assessment using the MTT Assay

This protocol outlines a colorimetric assay to measure cell viability and the protective effects of this compound against a cytotoxic insult.

a. Cell Plating and Treatment:

-

Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Introduce the cytotoxic agent (e.g., high glucose for glucotoxicity studies, or a neurotoxin like 6-hydroxydopamine) and co-incubate with this compound for the desired duration (e.g., 24-48 hours). Include control wells with vehicle only, this compound only, and the cytotoxic agent only.

b. MTT Incubation:

-

After the treatment period, add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

-

Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere.

c. Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Mix gently by pipetting or shaking to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

d. Data Analysis:

-

Subtract the average absorbance of the blank wells (media only) from all other absorbance values.

-

Express the cell viability as a percentage of the vehicle-treated control group.

Mandatory Visualizations

Caption: Signaling pathway of this compound-mediated Hsp70 induction.

Caption: Experimental workflow for Western blot analysis of Hsp70.

Conclusion

This compound represents a promising class of Hsp90 modulators with significant therapeutic potential, particularly for neurodegenerative diseases. Its primary mechanism of action involves the C-terminal inhibition of Hsp90, leading to the induction of the cytoprotective chaperone Hsp70. This Hsp70 induction is critical for the neuroprotective effects of this compound observed in models of diabetic peripheral neuropathy. However, the cell-type-specific nature of Hsp70 induction by this compound suggests that its mechanism of action may be more complex, potentially involving other pathways such as the regulation of mitochondrial function. Further research is warranted to fully elucidate the multifaceted mechanisms of this compound and to explore its full therapeutic potential in a range of pathological conditions. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the properties and applications of this intriguing molecule.

References

A Technical Guide to the In Vitro Neuroprotective Effects of KU-32

Executive Summary: KU-32, a novel analog of the antibiotic novobiocin, has emerged as a potent neuroprotective agent in various in vitro models of neurodegeneration. Initially investigated for its role as a C-terminal modulator of Heat shock protein 90 (Hsp90), its mechanism of action in preventing neuronal death, particularly against amyloid-beta (Aβ) induced toxicity, has been shown to be multifaceted and extends beyond the canonical heat shock response. This guide provides a comprehensive overview of the in vitro efficacy of this compound, detailing its primary mechanism via the inhibition of pyruvate dehydrogenase kinase (PDHK) and subsequent enhancement of mitochondrial function. It also presents quantitative data from key studies, outlines experimental protocols, and visualizes the core signaling pathways.

Introduction to this compound

This compound is a synthetic derivative of novobiocin, an antibiotic known to bind to a C-terminal ATP-binding pocket in Hsp90.[1][2] Hsp90 is a crucial molecular chaperone responsible for the folding, stability, and function of a vast number of "client" proteins, making it a key regulator of cellular proteostasis.[3][4] In the context of neurodegenerative diseases, such as Alzheimer's Disease, the accumulation of misfolded proteins like amyloid-beta (Aβ) suggests a breakdown in this cellular quality control system.[3] Consequently, modulating Hsp90 activity has been a significant focus of therapeutic development.[4]

While many Hsp90 inhibitors target the N-terminal domain, C-terminal modulators like this compound were developed to offer a different pharmacological profile.[1] Initial hypotheses suggested that this compound would exert its protective effects by inducing the heat shock response (HSR), leading to the upregulation of other beneficial chaperones like Hsp70.[4][5] However, in vitro studies in models of Aβ toxicity revealed a distinct and primary neuroprotective mechanism rooted in mitochondrial bioenergetics.[1] This document synthesizes the available in vitro data to provide researchers and drug development professionals with a detailed technical understanding of this compound's neuroprotective actions.

Core Neuroprotective Mechanisms of this compound

Primary Mechanism: Inhibition of Pyruvate Dehydrogenase Kinase (PDHK)

The principal neuroprotective effect of this compound against Aβ-induced toxicity is not mediated by the induction of Hsp70, a typical outcome of Hsp90 inhibition.[1] Instead, research points to a direct impact on mitochondrial metabolism through the inhibition of Pyruvate Dehydrogenase Kinase (PDHK).[1]

Amyloid-beta is known to induce neuronal stress by causing mitochondrial dysfunction, which includes the inhibition of Complex I of the electron transport chain and the generation of excess superoxide (O₂•⁻), a reactive oxygen species (ROS).[1] this compound counteracts these effects through a specific signaling cascade:

-

PDHK Inhibition: this compound inhibits the mitochondrial enzyme PDHK. This is believed to occur because PDHK shares a common structural feature (a GHKL domain) with Hsp90, providing a binding site for the compound.[1]

-

PDH Complex Activation: PDHK normally phosphorylates and inactivates the Pyruvate Dehydrogenase (PDH) complex. By inhibiting PDHK, this compound leads to the sustained activation of the PDH complex.[1]

-

Enhanced Mitochondrial Respiration: An active PDH complex increases the generation of acetyl-CoA, which in turn stimulates the tricarboxylic acid (TCA) cycle and enhances the activity of Complex I in the electron transport chain, promoting efficient oxidative phosphorylation.[1]

-

Reduction of Oxidative Stress: This metabolic enhancement leads to a significant reduction in Aβ-induced superoxide formation.[1] Furthermore, this compound directly blocks the inhibitory effect of Aβ on Complex I.[1]

The validity of this pathway was further supported by experiments showing that dichloroacetate (DCA), a classic PDHK inhibitor, mimicked the neuroprotective effects of this compound against Aβ toxicity.[1]

References

- 1. Protection against Aβ-induced neuronal damage by this compound: PDHK1 inhibition as important target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stimulation of heat shock protein 90 chaperone function through binding of a novobiocin analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective Activity and Evaluation of Hsp90 Inhibitors In An Immortalized Neuronal Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of a ring-constrained Hsp90 C-terminal inhibitor that exhibits neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

KU-32 for Diabetic Peripheral neuropathy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diabetic peripheral neuropathy (DPN) is a common and debilitating complication of diabetes, characterized by nerve damage that leads to pain, numbness, and in severe cases, amputation. Current treatments primarily manage symptoms and offer limited disease-modifying effects. This document provides an in-depth technical overview of KU-32, a novel, novobiocin-based, C-terminal inhibitor of Heat Shock Protein 90 (Hsp90), as a potential therapeutic agent for DPN. Preclinical studies have demonstrated its ability to not only prevent but also reverse key clinical indices of DPN in rodent models. The neuroprotective effects of this compound are intrinsically linked to the upregulation of Heat Shock Protein 70 (Hsp70) and the improvement of mitochondrial bioenergetics in sensory neurons. This guide synthesizes the available data on this compound, including its mechanism of action, preclinical efficacy, and experimental protocols, to serve as a comprehensive resource for the scientific community.

Introduction to this compound

This compound is a small molecule inhibitor of Hsp90, a molecular chaperone crucial for the proper folding and function of numerous proteins.[1] Unlike many Hsp90 inhibitors that target the N-terminal domain, this compound is a derivative of novobiocin and interacts with the C-terminal dimerization domain of Hsp90.[2] This distinct mechanism of action is associated with a favorable safety profile, showing minimal cytotoxicity to neurons.[1] The therapeutic potential of this compound in the context of DPN stems from its ability to induce the expression of Hsp70, another critical molecular chaperone with neuroprotective properties.[1][3]

Mechanism of Action

The primary mechanism of this compound involves the inhibition of Hsp90, which acts as a master regulator of the heat-shock response.[3] This inhibition leads to the dissociation of the Heat Shock Factor 1 (HSF1) from Hsp90. Subsequently, HSF1 translocates to the nucleus, where it binds to heat-shock elements on the promoter of the Hsp70 gene, thereby upregulating Hsp70 expression.[4] The neuroprotective effects of this compound in DPN are critically dependent on this induction of Hsp70.[2][3] Studies in Hsp70 knockout mice have shown that the efficacy of this compound in reversing sensory deficits and improving nerve function is abolished in the absence of Hsp70.[3]

Furthermore, this compound has been shown to improve mitochondrial bioenergetics in sensory neurons, which is often impaired in DPN.[2][5] This improvement in mitochondrial function is also dependent on Hsp70.[5] Hyperglycemia can lead to increased oxidative stress and modifications of proteins, and by modulating the "diabetic chaperome," this compound helps to counteract these cellular stresses.[2][3]

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound in diabetic peripheral neuropathy.

Preclinical Efficacy

Preclinical studies in mouse models of both type 1 and type 2 diabetes have demonstrated the significant therapeutic potential of this compound in treating DPN.[2]

In Vitro Studies

-

Neuroprotection: this compound protected embryonic dorsal root ganglia (DRG) neurons from glucose-induced cell death in culture.[3]

-

Myelination: It significantly decreased neuregulin 1-induced degeneration of myelinated Schwann cell-DRG neuron co-cultures.[3]

-

Islet Safety: this compound showed no toxicity to isolated human pancreatic islets and even improved their viability and in vitro glucose-stimulated insulin secretion.[1][6]

In Vivo Studies in Diabetic Mouse Models

This compound has been shown to reverse pre-existing deficits associated with DPN without altering blood glucose or insulin levels.[3][6]

Table 1: Summary of In Vivo Efficacy of this compound in Diabetic Mice

| Parameter | Animal Model | Treatment Regimen | Outcome | Citation |

| Nerve Conduction Velocity (NCV) | Streptozotocin-induced diabetic mice | 20 mg/kg, once a week for 6 weeks | Reversed deficits in motor and sensory NCV | [3][4][7] |

| Sensory Function | Streptozotocin-induced diabetic mice | 20 mg/kg, once a week for 6 weeks | Reversed pre-existing mechanical and thermal hypoalgesia | [3][4] |

| Intra-epidermal Nerve Fiber Density (IENFD) | Streptozotocin-induced diabetic mice | 10 weeks of treatment | Reversed the loss of nerve fibers | [4][7] |

| Mitochondrial Bioenergetics | Type 1 and Type 2 diabetic mouse models | Not specified | Improved in sensory neurons | [2][5] |

| Metabolic Parameters | BKS-db/db mice (Type 2 diabetes model) | 10 weeks of treatment | No significant changes in blood glucose and insulin levels | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.

Animal Models of Diabetic Peripheral Neuropathy

-

Induction of Type 1 Diabetes: Diabetes is typically induced in mice (e.g., C57BL/6J or Swiss-Webster) via intraperitoneal injections of streptozotocin (STZ).[3][8] Successful induction is confirmed by measuring blood glucose levels.

-

Type 2 Diabetes Model: The BKS-db/db mouse model is a genetic model of type 2 diabetes that spontaneously develops hyperglycemia and features of DPN.[6][8]

This compound Administration

-

Dosage and Route: this compound is orally bioavailable.[2] In mouse studies, a common dosage is 20 mg/kg administered once a week via oral gavage or intraperitoneal injection.[3]

Assessment of Neuropathy

-

Nerve Conduction Velocity (NCV): Motor and sensory NCV are measured to assess the function of large myelinated nerve fibers. This is a standard electrophysiological technique.[3][7]

-

Sensory Testing:

-

Intra-epidermal Nerve Fiber Density (IENFD): Skin biopsies are taken from the hind paw, and nerve fibers are visualized and quantified using immunohistochemistry to assess the density of small sensory nerve endings.[4][7]

Experimental Workflow for Preclinical Evaluation of this compound

Caption: General experimental workflow for preclinical studies of this compound.

Future Directions and Clinical Perspective

The robust preclinical data for this compound strongly support its further investigation as a disease-modifying therapy for DPN.[9] To date, there are no published clinical trials of this compound for diabetic peripheral neuropathy. Future research should focus on:

-

Pharmacokinetics and Pharmacodynamics in Humans: Establishing the safety, tolerability, and optimal dosing of this compound in human subjects.

-

Phase II Clinical Trials: Evaluating the efficacy of this compound in patients with DPN, using endpoints such as changes in NCV, IENFD, and patient-reported outcomes of pain and sensory symptoms.

-

Biomarker Development: Identifying biomarkers that can predict treatment response and monitor the therapeutic effects of this compound.

Conclusion

This compound represents a promising therapeutic candidate for diabetic peripheral neuropathy with a novel mechanism of action centered on the modulation of the Hsp90/Hsp70 chaperone system and the enhancement of mitochondrial function. The preclinical evidence demonstrating its ability to reverse established neuropathy in animal models is compelling. Further clinical development is warranted to translate these promising preclinical findings into a novel treatment for patients suffering from this debilitating condition.

References

- 1. This compound, a Novel Drug for Diabetic Neuropathy, Is Safe for Human Islets and Improves In Vitro Insulin Secretion and Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the Diabetic Chaperome to Improve Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting heat-shock protein 90 reverses sensory hypoalgesia in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diabetic Peripheral Neuropathy: Should a Chaperone Accompany Our Therapeutic Approach? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heat shock protein 70 is necessary to improve mitochondrial bioenergetics and reverse diabetic sensory neuropathy following this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a novel drug for diabetic neuropathy, is safe for human islets and improves in vitro insulin secretion and viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Diabetic neuropathy research: from mouse models to targets for treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug reverses diabetes nerve damage :: Understanding Animal Research [understandinganimalresearch.org.uk]

The Role of KU-32 in Mitochondrial Bioenergetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of KU-32, a novel C-terminal Hsp90 modulator, and its significant role in enhancing mitochondrial bioenergetics. Drawing from a range of preclinical studies, this guide details the compound's mechanism of action, presents quantitative data on its effects, outlines key experimental protocols for its evaluation, and visualizes the underlying cellular pathways.

Introduction: this compound as a Unique Hsp90 Modulator

This compound is a derivative of novobiocin, an antibiotic that inhibits the C-terminal ATP-binding site of Heat shock protein 90 (Hsp90)[1][2]. Hsp90 is a highly conserved molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are involved in cell signaling, proliferation, and survival[3][4]. While most Hsp90 inhibitors target the N-terminus and are developed as anti-cancer agents, this compound exhibits a distinct cytoprotective profile. At concentrations significantly lower than those required to trigger the degradation of Hsp90 client proteins, this compound stimulates Hsp90's chaperone function and induces the heat shock response (HSR)[1][4]. This activity has positioned this compound as a promising therapeutic candidate for neurodegenerative diseases, particularly diabetic peripheral neuropathy, where mitochondrial dysfunction is a key pathological feature[5][6].

Core Mechanism of Action: The Hsp90-Hsp70 Axis

The primary neuroprotective mechanism of this compound is linked to its ability to modulate the cellular chaperone network. By binding to the C-terminus of Hsp90, this compound induces a conformational change that allosterically stimulates the ATPase activity of the N-terminal domain, enhancing its chaperone capabilities[4]. A critical consequence of this interaction is the induction of Heat shock factor 1 (HSF1) and the subsequent upregulation of other chaperones, most notably Heat shock protein 70 (Hsp70)[6].

The therapeutic effects of this compound on mitochondrial health are critically dependent on Hsp70. Studies using Hsp70 knockout mice have demonstrated that in the absence of this chaperone, this compound is ineffective at improving mitochondrial bioenergetics and reversing the clinical signs of diabetic neuropathy[5][7]. This establishes the induction of Hsp70 as a necessary downstream event for this compound's mitochondrial activity.

Figure 1: this compound signaling pathway leading to improved mitochondrial function.

Impact on Mitochondrial Bioenergetics

This compound directly and positively influences several key aspects of mitochondrial function, leading to an overall improvement in cellular energy metabolism and a reduction in oxidative stress.

Enhancement of Mitochondrial Respiration

A primary indicator of mitochondrial health is the oxygen consumption rate (OCR). Multiple studies have shown that this compound enhances mitochondrial respiratory capacity, particularly under conditions of cellular stress[1][6][8]. In neuronal cells subjected to hyperglycemic or oxidative stress, this compound treatment improves basal respiration and, crucially, increases the maximal respiratory capacity[1][8]. This suggests that this compound helps mitochondria to better meet increased energy demands.

Reduction of Oxidative Stress

Mitochondria are the primary source of cellular reactive oxygen species (ROS), such as superoxide, which are byproducts of oxidative phosphorylation[9][10]. In pathological states like diabetes, excessive mitochondrial superoxide production contributes to neuronal damage[7]. This compound and its more potent analog, KU-596, have been shown to significantly decrease mitochondrial superoxide levels in sensory neurons under hyperglycemic stress[2][7]. This effect, which is also Hsp70-dependent, helps to alleviate oxidative damage and preserve mitochondrial integrity[7].

Upstream Regulatory Mechanisms: PDHK and Complex I

Recent evidence points to an upstream mechanism for this compound's bioenergetic effects involving the regulation of the pyruvate dehydrogenase complex (PDHC)[2]. This compound was found to inhibit pyruvate dehydrogenase kinase (PDHK). PDHK normally phosphorylates and inactivates PDHC, a critical gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA[2].

By inhibiting PDHK, this compound leads to the sustained activation of PDHC. This, in turn, increases the supply of acetyl-CoA to the TCA cycle, boosting the production of NADH and FADH2. These electron carriers then fuel the electron transport chain (ETC), leading to the observed activation of Complex I, enhanced oxygen consumption, and increased ATP synthesis[2].

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound and its effects on mitochondrial and cellular parameters.

Table 1: Effects of this compound on Mitochondrial Bioenergetics

| Parameter | Cell/Tissue Type | Condition | This compound Concentration | Observed Effect | Reference(s) |

|---|---|---|---|---|---|

| Oxygen Consumption Rate (OCR) | 50B11 Neuronal Cells | Standard Culture | 5 µM | Improved bioenergetics profile vs. cytotoxic analogs | [8] |

| Maximal Respiratory Capacity | 50B11 Neuronal Cells | H₂O₂ Induced Stress | Dose-dependent | Improved maximal respiratory capacity | [1] |

| Oxygen Consumption | Human Islets | Standard Culture | 1 µM | Increased (attributed to higher cell viability) | [6] |

| Mitochondrial Superoxide | SH-SY5Y Cells | Amyloid Beta-induced stress | 200 nM | Reversed superoxide formation | [2] |

| Mitochondrial Superoxide | Diabetic Sensory Neurons | Hyperglycemic Stress | Not specified | Decreased (via analog KU-596) | [7] |

| ETC Complex I Activity | SH-SY5Y Cells | Amyloid Beta-induced stress | Not specified | Activated Complex I and blocked Aβ-induced inhibition | [2] |

| PDHK Activity | Brain Mitochondria | In vitro assay | 200 nM | Inhibited PDHK as effectively as 10 mM DCA |[2] |

Table 2: this compound Biological Activity and Selectivity

| Parameter | System | Concentration | Result | Reference(s) |

|---|---|---|---|---|

| Heat Shock Response (HSR) Induction | Cellular Assay | ≥500-fold lower than for client degradation | HSR induced without cytotoxicity | [1] |

| Hsp90 Client Protein Degradation | PC3-MM2 Cancer Cells | 100 µM | No degradation observed | [8] |

| Cell Viability (Toxicity) | Human Islets | 0.03 - 30 µM | No measurable cell loss after 24 hours | [6][11] |

| Apoptosis | Human Islets | 1 µM | Improved viability by blocking apoptosis (≥2 day exposure) |[6][11] |

Detailed Experimental Protocols

The following are generalized protocols for key assays used to evaluate the effect of this compound on mitochondrial bioenergetics, based on methodologies cited in the literature[7][8][12][13][14][15].

Protocol: Measurement of Mitochondrial Respiration (Seahorse XF Mito Stress Test)

This protocol assesses the oxygen consumption rate (OCR) in live cells to determine key parameters of mitochondrial function.

-

Cell Seeding: Seed cells (e.g., 50B11 neuronal cells) into a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with this compound (e.g., 5 µM) or vehicle control for the desired duration (e.g., 24 hours).

-

Assay Preparation:

-

One hour before the assay, remove the standard culture medium.

-

Wash cells once with pre-warmed XF Base Medium supplemented with glucose, pyruvate, and glutamine.

-

Add the final volume of supplemented XF Base Medium to each well and incubate the plate at 37°C in a non-CO₂ incubator for 45-60 minutes.

-

-

Cartridge Hydration and Loading:

-

Hydrate the sensor cartridge with XF Calibrant overnight at 37°C in a non-CO₂ incubator.

-

Load the injection ports of the hydrated cartridge with concentrated stocks of mitochondrial inhibitors:

-

Port A: Oligomycin (e.g., 1.0 µg/mL final concentration) to inhibit ATP synthase (Complex V).

-

Port B: FCCP (e.g., optimal titratable concentration) to uncouple the proton gradient and induce maximal respiration.

-

Port C: Rotenone & Antimycin A (e.g., 0.5 µM final concentration each) to inhibit Complex I and Complex III, respectively, shutting down mitochondrial respiration.

-

-

-

Data Acquisition: Place the cell culture plate and loaded sensor cartridge into the Seahorse XF Analyzer. Run the pre-programmed Mito Stress Test protocol.

-

Analysis: The instrument measures OCR in real-time before and after each injection. From the resulting profile, calculate:

-

Basal Respiration: (Initial OCR) - (Non-Mitochondrial OCR).

-

ATP-Coupled Respiration: (Initial OCR) - (Oligomycin OCR).

-

Maximal Respiratory Capacity: (FCCP OCR) - (Non-Mitochondrial OCR).

-

Proton Leak: (Oligomycin OCR) - (Non-Mitochondrial OCR).

-

Non-Mitochondrial Respiration: The minimum OCR after Rotenone/Antimycin A injection.

-

References

- 1. Synthesis and evaluation of a ring-constrained Hsp90 C-terminal inhibitor that exhibits neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Protection against Aβ-induced neuronal damage by this compound: PDHK1 inhibition as important target [frontiersin.org]

- 3. heraldopenaccess.us [heraldopenaccess.us]

- 4. Stimulation of heat shock protein 90 chaperone function through binding of a novobiocin analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heat shock protein 70 is necessary to improve mitochondrial bioenergetics and reverse diabetic sensory neuropathy following this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a Novel Drug for Diabetic Neuropathy, Is Safe for Human Islets and Improves In Vitro Insulin Secretion and Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KU-596 Decreases Mitochondrial Superoxide and Improves Bioenergetics Following Downregulation of Manganese Superoxide Dismutase in Diabetic Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of Reactive Oxygen Species on the Endoplasmic Reticulum and Mitochondria during Intracellular Pathogen Infection of Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactive oxygen species and mitochondria: A nexus of cellular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, a novel drug for diabetic neuropathy, is safe for human islets and improves in vitro insulin secretion and viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessing Mitochondrial Bioenergetics by Respirometry in Cells or Isolated Organelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lead aggravates Alzheimer's disease pathology via mitochondrial copper accumulation regulated by COX17 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

KU-32 and Pyruvate Dehydrogenase Kinase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KU-32, a novobiocin-based, C-terminal inhibitor of Heat Shock Protein 90 (Hsp90), has emerged as a promising therapeutic agent with neuroprotective properties and the ability to improve mitochondrial bioenergetics. A significant component of its mechanism of action involves the direct inhibition of Pyruvate Dehydrogenase Kinase (PDK), a critical regulator of cellular metabolism. This technical guide provides an in-depth overview of the core mechanisms of this compound, with a specific focus on its interaction with PDK. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to support further research and drug development efforts in this area.

Introduction to this compound

This compound is a synthetic analog of the antibiotic novobiocin that has been modified to enhance its inhibitory activity against the C-terminal ATP-binding site of Hsp90.[1] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in signal transduction and cell survival pathways.[2] While initially developed as an Hsp90 inhibitor, subsequent research has revealed that this compound possesses a dual mechanism of action, which includes the significant inhibition of Pyruvate Dehydrogenase Kinase (PDK).[3][4] This off-target effect on PDK appears to be a key contributor to its neuroprotective and mitochondrial-enhancing activities.[3][5]

Mechanism of Action: The Dual Role of this compound

The therapeutic potential of this compound stems from its ability to modulate two critical cellular pathways: the Hsp90 chaperone cycle and the pyruvate dehydrogenase complex (PDC) activity, through the inhibition of Hsp90 and PDK, respectively.

Hsp90 Inhibition

As a C-terminal Hsp90 inhibitor, this compound disrupts the chaperone's function, leading to the destabilization and subsequent degradation of Hsp90 client proteins. This can impact various signaling pathways involved in cell growth, proliferation, and survival. A notable consequence of Hsp90 inhibition is often the induction of a heat shock response, leading to the upregulation of other heat shock proteins, such as Hsp70.

Pyruvate Dehydrogenase Kinase (PDK) Inhibition

A pivotal aspect of this compound's mechanism is its inhibition of Pyruvate Dehydrogenase Kinase (PDK).[3][5] PDKs are a family of four mitochondrial serine/threonine kinases (PDK1-4) that phosphorylate and inactivate the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC).[6] The PDC is a gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the conversion of pyruvate to acetyl-CoA.

By inhibiting PDK, this compound prevents the phosphorylation and inactivation of the PDC.[5] This leads to a sustained activation of the PDC, thereby increasing the flux of pyruvate into the TCA cycle for oxidative phosphorylation.[3] The consequences of this metabolic shift include enhanced mitochondrial respiration, increased ATP production, and a reduction in lactate production.[3][5]

The Context-Dependent Role of Hsp70

The role of Hsp70 induction in the neuroprotective effects of this compound appears to be context-dependent. In models of diabetic neuropathy, the therapeutic benefits of this compound are contingent upon the upregulation of Hsp70.[7] However, in the context of amyloid-beta (Aβ)-induced neuronal toxicity, this compound provides neuroprotection without a significant increase in Hsp70 levels, suggesting that the PDK inhibition and subsequent mitochondrial enhancement are the primary drivers of its protective effects in this setting.[4]

Quantitative Data

While a specific IC50 value for this compound against individual PDK isoforms has not been reported in the reviewed literature, a comparative study provides a strong indication of its potency.

Table 1: Comparative Potency of this compound and Dichloroacetate (DCA) on PDK Activity

| Compound | Concentration for Effective PDK Inhibition | Cell/System | Reference |

| This compound | 200 nM | Brain Mitochondria & SH-SY5Y Cells | [5] |

| Dichloroacetate (DCA) | 10 mM | Brain Mitochondria & SH-SY5Y Cells | [5] |

Table 2: IC50 Values of Other Known PDK Inhibitors (for comparison)

| Inhibitor | PDK1 IC50 | PDK2 IC50 | PDK3 IC50 | PDK4 IC50 | Reference |

| Dichloroacetate (DCA) | ~1 mM | ~0.2 mM | > 2 mM | ~0.5 mM | [8] |

| AZD7545 | 36.8 nM | 6.4 nM | - | - | [9] |

| VER-246608 | 35 nM | 84 nM | 40 nM | 91 nM | [9] |

| JX06 | ~0.5 µM (effective concentration) | - | - | - | [10] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the dual mechanism of this compound, targeting both Hsp90 and PDK to promote mitochondrial function and cell survival.

Caption: Dual mechanism of this compound targeting Hsp90 and PDK.

Experimental Workflow for Assessing PDK Inhibition

The following diagram outlines a typical workflow for evaluating the inhibitory effect of a compound like this compound on PDK activity.

Caption: Workflow for in vitro PDK inhibition assay.

Experimental Protocols

In Vitro Pyruvate Dehydrogenase Kinase (PDK) Inhibition Assay

This protocol is adapted from methodologies used to assess PDK inhibitors.[1][11]

Objective: To determine the in vitro inhibitory activity of this compound on a specific PDK isoform.

Materials:

-

Recombinant human PDK enzyme (e.g., PDK1)

-

Recombinant Pyruvate Dehydrogenase Complex E1α subunit (substrate)

-

Phosphorylation buffer: 20 mM potassium phosphate (pH 7.5), 50 mM KCl, 2 mM MgCl₂, 2 mM DTT

-

[γ-³²P]ATP (radiolabeled ATP)

-

This compound stock solution (in DMSO)

-

SDS-PAGE loading buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare a reaction mixture containing the PDK enzyme and the E1α substrate in the phosphorylation buffer.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.

-

Incubate the mixture at 25°C for 30 minutes to allow for inhibitor binding.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Allow the reaction to proceed for a specified time (e.g., 10 minutes) at 30°C.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated E1α subunit.

-

Quantify the band intensity to determine the extent of phosphorylation.

-

Calculate the percentage of inhibition relative to the vehicle control and plot against the this compound concentration to determine the IC50 value.

Western Blot Analysis for Hsp90 Client Protein Degradation

This protocol is a standard method to assess the functional inhibition of Hsp90 in cells.

Objective: To determine the effect of this compound on the expression levels of Hsp90 client proteins (e.g., Akt, Raf-1) and the induction of Hsp70.

Materials:

-

Cell culture medium and supplements

-

Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Primary antibodies against Hsp90 client proteins (e.g., anti-Akt, anti-Raf-1), Hsp70, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) substrate

-

Western blot imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the ECL substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Conclusion

This compound presents a compelling profile as a multi-target therapeutic agent. Its ability to inhibit both Hsp90 and, notably, pyruvate dehydrogenase kinase, provides a unique mechanism for neuroprotection and enhancement of mitochondrial function. The elucidation of its PDK-inhibitory activity opens new avenues for research into metabolic modulation in neurodegenerative diseases and other conditions characterized by mitochondrial dysfunction. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and the broader implications of PDK inhibition. Further studies are warranted to determine the precise IC50 values of this compound against the different PDK isoforms to fully characterize its inhibitory profile.

References

- 1. Daytime Dependence of the Activity of the Rat Brain Pyruvate Dehydrogenase Corresponds to the Mitochondrial Sirtuin 3 Level and Acetylation of Brain Proteins, All Regulated by Thiamine Administration Decreasing Phosphorylation of PDHA Ser293 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reprogramming Energy Metabolism with Synthesized PDK Inhibitors Based on Dichloroacetate Derivatives and Targeted Delivery Systems for Enhanced Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protection against Aβ-induced neuronal damage by this compound: PDHK1 inhibition as important target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Protection against Aβ-induced neuronal damage by this compound: PDHK1 inhibition as important target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distinct regulatory properties of pyruvate dehydrogenase kinase and phosphatase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Basis for Inactivation of the Human Pyruvate Dehydrogenase Complex by Phosphorylation: Role of Disordered Phosphorylation Loops - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyruvate dehydrogenase kinase - Proteopedia, life in 3D [proteopedia.org]

- 10. A novel PDK1 inhibitor, JX06, inhibits glycolysis and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Structure-Activity Relationship of KU-32: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KU-32, a derivative of the aminocoumarin antibiotic novobiocin, is a C-terminal inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide array of "client" proteins. Many of these client proteins are key signaling molecules involved in cell growth, proliferation, and survival, making Hsp90 an attractive target for therapeutic intervention, particularly in oncology and neurodegenerative diseases.

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. The unique mode of action of this compound, which can vary from canonical Hsp90 inhibition to allosteric activation depending on the cellular context, makes its SAR a subject of significant interest.

Data Presentation: Quantitative Analysis of this compound and Analogs

The following tables summarize the biological activities of this compound and related novobiocin analogs. These compounds share a common coumarin core, with variations in the substitutions at the 3-amido and 7-noviosyl positions significantly impacting their activity.

Table 1: Antiproliferative Activity of Novobiocin Analogs in Cancer Cell Lines

| Compound | Modification from Novobiocin | Cell Line | IC50 (µM) |

| Novobiocin | - | MCF-7 | >100 |

| This compound | Acetamide at C3-amido position | Not specified for antiproliferation | Not specified |

| KU-174 | Biaryl ring system at C3-amido position | Not specified for antiproliferation | Not specified |

| Analog 19 | Indole-2-carboxamide at C3-amido, 4-hydroxyl of coumarin removed | Not specified | More potent than Novobiocin[1] |

Table 2: Neuroprotective and Hsp70 Induction Activity of this compound

| Compound | Activity | Cell/Model System | Concentration/EC50 | Effect |

| This compound | Neuroprotection against Aβ₁₋₄₂ toxicity | Primary rat cortical neurons | ~1 nM (EC50) | Nearly complete protection at 100 nM[2] |

| This compound | Hsp70 Induction | MCF-7 cells | 10 nM | Significant increase in Hsp70 expression[3] |

| This compound | Akt Degradation | MCF-7 cells | 5 µM | ~35% decrease in Akt levels[3] |

| KU-174 | Akt Degradation | MCF-7 cells | Not specified | More potent than this compound |

Table 3: Effect of this compound on Hsp90 ATPase Activity

| Compound | Molar Ratio (Hsp90:Compound) | Effect on ATPase Activity |

| This compound | 1:1 | ~69% increase[4] |

| This compound | 1:15 | ~35% increase[4] |

| Novobiocin | 1:15 | ~50% decrease[4] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR analysis of this compound are provided below.

Western Blot Analysis for Hsp70 Induction and Client Protein Degradation

This protocol is adapted from standard Western blotting procedures used to assess changes in protein expression levels upon treatment with Hsp90 inhibitors.

a. Cell Culture and Treatment:

-

Seed cells (e.g., MCF-7) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with desired concentrations of this compound or other analogs (e.g., 10 nM for Hsp70 induction, 5 µM for Akt degradation) for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

b. Cell Lysis:

-

After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

c. Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

d. SDS-PAGE and Immunoblotting:

-

Normalize protein concentrations for all samples.

-

Prepare samples with Laemmli buffer and boil for 5-10 minutes.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Hsp70, Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities and normalize to the loading control.

Hsp90 ATPase Activity Assay

This protocol outlines a common method to measure the rate of ATP hydrolysis by Hsp90 in the presence of inhibitors.

a. Reagents:

-

Recombinant human Hsp90

-

This compound, Novobiocin, or other test compounds

-

Assay buffer (e.g., 40 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

ATP

-

Pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled enzyme system

-

NADH

-

Phosphoenolpyruvate (PEP)

b. Procedure:

-

Prepare a reaction mixture containing the assay buffer, PK/LDH, NADH, and PEP.

-

Add recombinant Hsp90 to the reaction mixture.

-

Add the test compound (e.g., this compound) at various concentrations.

-

Initiate the reaction by adding ATP.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the rate of ATP hydrolysis from the linear phase of the reaction.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the structure-activity relationship of this compound.

Caption: The Hsp90 chaperone cycle, a key cellular process for protein folding.

Caption: Ubiquitin-proteasome pathway for Hsp90 client protein degradation.

Caption: Proposed mechanism of this compound's neuroprotective effect via PDHK inhibition.

Caption: A typical experimental workflow for the SAR analysis of this compound.

Conclusion

The structure-activity relationship of this compound is multifaceted, reflecting its complex mechanism of action. Key structural modifications, particularly at the 3-amido position of the coumarin ring, dictate the balance between Hsp70 induction, client protein degradation, and modulation of Hsp90's ATPase activity. While the acetamide group of this compound favors potent Hsp70 induction with limited client protein degradation, other substitutions can shift the activity towards more canonical Hsp90 inhibition. Furthermore, the discovery of this compound's ability to inhibit PDHK provides a novel avenue for its neuroprotective effects, independent of the classical heat shock response. This detailed understanding of this compound's SAR is crucial for the rational design of next-generation Hsp90 modulators with tailored therapeutic profiles for various diseases.

References